molecular formula C16H10CrN2O7S.Na<br>C16H10CrN2NaO7S B13777330 sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide CAS No. 94276-30-9

sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide

Cat. No.: B13777330
CAS No.: 94276-30-9
M. Wt: 449.3 g/mol
InChI Key: XKDUPYHAKNTBFL-UHFFFAOYSA-J
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Description

Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is a complex compound with a molecular formula of C16H10CrN2NaO7S. This compound is known for its vibrant color and is often used as a dye. It is a coordination complex where chromium is in the +3 oxidation state, and it is coordinated with sodium, hydroxide, and a naphthalenesulfonate ligand that contains an azo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalenesulfonic acid derivative to form the azo compound.

    Complexation with Chromium: The azo compound is then reacted with a chromium(III) salt, such as chromium chloride, in the presence of sodium hydroxide. This step involves the coordination of the azo compound to the chromium ion, forming the final complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous stirring and controlled addition of reagents to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation-Reduction: The compound can undergo redox reactions where the chromium ion can change its oxidation state.

    Substitution: The hydroxide and other ligands can be substituted by other nucleophiles under appropriate conditions.

    Complexation: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Halides, phosphines.

Major Products

    Oxidation: Chromium(IV) or Chromium(VI) complexes.

    Reduction: Chromium(II) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and a reagent in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analysis.

Biology

In biological research, it is used as a staining agent for tissues and cells, helping in the visualization of cellular structures under a microscope.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form coordination complexes with various substrates. The azo group can participate in electron transfer reactions, while the chromium ion can interact with biological molecules, affecting their function. The molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
  • Chromium(3+) sodium hydroxide (3Z)-6-oxido-3-[(2-oxidophenyl)hydrazono]-4-oxo-3,4-dihydro-2-naphthalenesulfonate

Uniqueness

Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is unique due to its specific coordination environment and the presence of both azo and sulfonate groups. This combination imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable in various applications.

Properties

CAS No.

94276-30-9

Molecular Formula

C16H10CrN2O7S.Na
C16H10CrN2NaO7S

Molecular Weight

449.3 g/mol

IUPAC Name

sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide

InChI

InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-12-4-2-1-3-11(12)17-18-16-13(20)6-5-9-7-10(25(22,23)24)8-14(21)15(9)16;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4

InChI Key

XKDUPYHAKNTBFL-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3]

Origin of Product

United States

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